![molecular formula C12H14ClNO3 B2734008 Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate CAS No. 1485709-90-7](/img/structure/B2734008.png)
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anesthetic Applications
Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate, a compound related to ketamine, has been studied for its anesthetic properties. For instance, ketamine, a closely related compound, has been widely used as a surgical anesthetic in various animal models, including guinea pigs (Shucard et al., 1975). Furthermore, its efficacy in obstetric anesthesia has also been explored, showing potential for short-acting anesthesia without inhibiting reflexes in pregnant subjects (Little et al., 1972).
2. Antiviral and Antiapoptotic Effects
In the context of infectious diseases, novel derivatives of this compound have shown significant antiviral and antiapoptotic effects. For example, a study on a novel anilidoquinoline derivative of this compound revealed promising results in treating Japanese encephalitis (Ghosh et al., 2008).
3. Herbicidal Activity
The herbicidal properties of this compound have been investigated in agricultural settings. Research on dichlofop-methyl, a similar compound, demonstrated its effectiveness as a selective herbicide, particularly for controlling wild oats in wheat fields (Shimabukuro et al., 1978).
4. Insect Growth Regulation
The compound has potential applications in insect growth regulation, as shown in a study where ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, demonstrating effectiveness against Galleria mellonella (Devi & Awasthi, 2022).
5. Interaction with Biochemical Processes
Research has also delved into the interaction of similar compounds with various biochemical processes, such as their effect on the hydrolysis of certain herbicides and the corresponding antagonistic effects on plant growth (Qureshi & Vanden Born, 1979).
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(12(16)17-2)14-11(15)7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYIOMAYBRIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
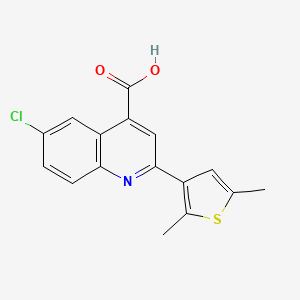
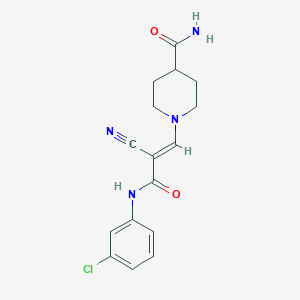
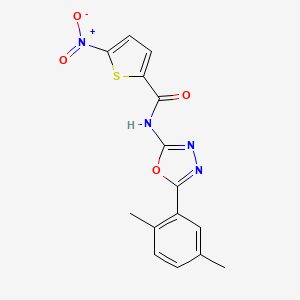
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)
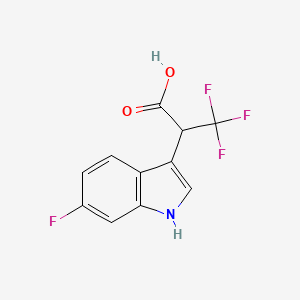
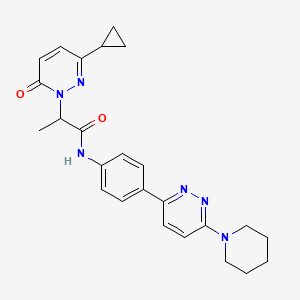
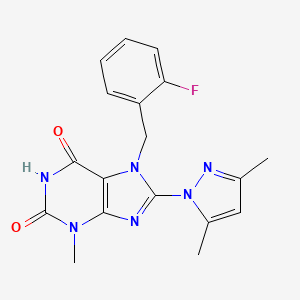
![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)
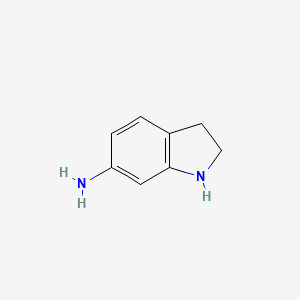
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
